molecular formula C21H35N3O B14798021 2-Amino-1-((S)-2-((benzyl(isopropyl)amino)methyl)piperidin-1-yl)-3-methylbutan-1-one

2-Amino-1-((S)-2-((benzyl(isopropyl)amino)methyl)piperidin-1-yl)-3-methylbutan-1-one

Cat. No.: B14798021
M. Wt: 345.5 g/mol
InChI Key: NQYRQKSOZFSDLG-UHFFFAOYSA-N
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Description

2-Amino-1-((S)-2-((benzyl(isopropyl)amino)methyl)piperidin-1-yl)-3-methylbutan-1-one is a complex organic compound with a unique structure that includes a piperidine ring, an amino group, and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-((S)-2-((benzyl(isopropyl)amino)methyl)piperidin-1-yl)-3-methylbutan-1-one typically involves multiple steps, including the formation of the piperidine ring and the introduction of the benzyl and isopropyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-((S)-2-((benzyl(isopropyl)amino)methyl)piperidin-1-yl)-3-methylbutan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

2-Amino-1-((S)-2-((benzyl(isopropyl)amino)methyl)piperidin-1-yl)-3-methylbutan-1-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be used in studies related to enzyme interactions and protein binding due to its unique structure.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-Amino-1-((S)-2-((benzyl(isopropyl)amino)methyl)piperidin-1-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-((S)-2-((benzyl(methyl)amino)methyl)piperidin-1-yl)-3-methylbutan-1-one
  • 2-Amino-1-((S)-2-((benzyl(ethyl)amino)methyl)piperidin-1-yl)-3-methylbutan-1-one
  • 2-Amino-1-((S)-2-((benzyl(propyl)amino)methyl)piperidin-1-yl)-3-methylbutan-1-one

Uniqueness

The uniqueness of 2-Amino-1-((S)-2-((benzyl(isopropyl)amino)methyl)piperidin-1-yl)-3-methylbutan-1-one lies in its specific stereochemistry and the presence of the isopropyl group, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C21H35N3O

Molecular Weight

345.5 g/mol

IUPAC Name

2-amino-1-[2-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one

InChI

InChI=1S/C21H35N3O/c1-16(2)20(22)21(25)24-13-9-8-12-19(24)15-23(17(3)4)14-18-10-6-5-7-11-18/h5-7,10-11,16-17,19-20H,8-9,12-15,22H2,1-4H3

InChI Key

NQYRQKSOZFSDLG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N1CCCCC1CN(CC2=CC=CC=C2)C(C)C)N

Origin of Product

United States

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